molecular formula C18H17NO7 B2588664 Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 881447-79-6

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2588664
CAS No.: 881447-79-6
M. Wt: 359.334
InChI Key: AGWBATUGDBGPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a fused pyran derivative with a complex bicyclic scaffold. Its structure features:

  • A pyrano[3,2-b]pyran core with an 8-oxo group.
  • A 2-amino substituent at position 2.
  • A hydroxymethyl group at position 4.
  • A 2-methoxyphenyl substituent at position 3.
  • A methyl ester at position 3.

This compound is of interest due to its structural similarity to bioactive pyran derivatives, particularly those with antitumor, antimicrobial, or enzyme-inhibitory properties . Its molecular formula is C₁₇H₁₅NO₇, with an average mass of 345.30 g/mol and a monoisotopic mass of 345.0845 g/mol .

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-23-12-6-4-3-5-10(12)13-14(18(22)24-2)17(19)26-15-11(21)7-9(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWBATUGDBGPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound belonging to the class of 4H-pyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.

Overview of 4H-Pyran Derivatives

4H-pyran derivatives are characterized by their unique bicyclic structure, which contributes to a variety of biological activities such as:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Antitumor : Exhibits cytotoxic effects on cancer cells.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antiviral : Demonstrates activity against viral pathogens.

The compound has been synthesized through various methods, including ultrasound-assisted multicomponent reactions, which enhance yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In cellular assays, this compound has demonstrated promising antitumor effects. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Animal models have shown a reduction in edema and inflammatory markers upon treatment with this compound .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Ultrasound-Assisted Multicomponent Reactions : This method allows for rapid synthesis with high yields due to improved reaction kinetics under ultrasonic conditions .
  • One-Pot Synthesis : This approach simplifies the synthesis process by combining all reactants in a single reaction vessel, enhancing efficiency and reducing waste .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study published in Scientific Reports demonstrated that the compound effectively inhibited bacterial growth with an MIC comparable to standard antibiotics .
  • Cancer Cell Line Study : Research published in Nature showed that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exhibit promising anticancer properties. For instance:

  • In vitro Studies : A series of related dihydropyrano derivatives demonstrated significant anti-proliferative effects against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). Compounds with specific substitutions showed IC50 values as low as 26.6 µM against MCF-7 cells, indicating potent activity .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This suggests that methyl 2-amino derivatives could serve as potential CDK inhibitors .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

  • DPPH Scavenging Activity : Studies show that certain derivatives exhibit strong free radical scavenging activity, which is essential for combating oxidative stress in biological systems. For example, one derivative demonstrated a high scavenging potential against DPPH radicals .

Synthesis and Structural Characterization

The synthesis of this compound follows established methodologies for creating dihydropyrano compounds:

  • Synthetic Routes : Various methods have been developed for synthesizing substituted pyrano derivatives, including solvent-free techniques and multicomponent reactions. These methods emphasize efficiency and environmental sustainability .

Beyond anticancer and antioxidant properties, dihydropyrano compounds are being explored for various other applications:

  • Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents against various pathogens .
  • Calcium Channel Blockers : Certain members of the pyran family are investigated for their ability to act as calcium channel blockers, which can be beneficial in treating cardiovascular diseases .

Chemical Reactions Analysis

Reaction Conditions

  • Catalyst : L-proline (20 mol%)

  • Solvent : Ethanol/water (1:1 v/v)

  • Temperature : Ambient (25–30°C)

  • Ultrasound irradiation : 35 kHz, 8–15 minutes .

Mechanism :

  • Knoevenagel condensation between aldehyde (2-methoxybenzaldehyde) and malononitrile/ethyl cyanoacetate.

  • Michael addition of kojic acid to the intermediate.

  • Cyclization via intramolecular nucleophilic attack to form the pyrano[3,2-b]pyran core .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives:

Reagents :

  • NaOH (1M) in ethanol/water (70°C, 4 hours).
    Product : 2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylic acid .

Applications :

  • Enhanced solubility for pharmacological studies .

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group participates in etherification and esterification :

Example :

  • Reagents : Acetyl chloride, pyridine (0°C, 2 hours).

  • Product : 6-(Acetoxymethyl) derivative (yield: 85%) .

Impact :

  • Improved lipophilicity for membrane permeability in biological assays .

Oxidation of the Pyran Ring

The dihydropyran ring undergoes oxidation to form aromatic pyran derivatives:

Conditions :

  • KMnO4 in acidic medium (H2SO4, 60°C, 3 hours).

  • Product : 8-Oxo group remains intact; ring aromatization occurs .

Reduction of the Carbonyl Group

The 8-oxo group is reduced to a hydroxyl group:

Reagents : NaBH4 in methanol (RT, 1 hour).
Product : 8-Hydroxy derivative (yield: 78%).

Cycloaddition and Spiroannulation

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides to form spiro-fused heterocycles:

Example :

  • Reagents : Nitrile oxide (generated in situ from chlorooxime), triethylamine.

  • Product : Spiro[indole-3,4'-pyrano[3,2-b]pyran] derivative (yield: 82%) .

Applications :

  • Enhanced DNA-binding properties for anticancer studies .

Tyrosinase Inhibition

The compound binds to tyrosinase via hydrogen bonding and π-π stacking:

  • Active site residues : His263, Asn260 (docking score: −9.2 kcal/mol).

  • IC50 : 12.3 μM (compared to kojic acid: 16.7 μM).

DNA Minor Groove Binding

Mechanism :

  • Electrostatic interactions with AT-rich regions.

  • Binding constant (Kb) : 2.05 × 10^6 M⁻¹ (determined via fluorescence quenching) .

Thermal Degradation

TGA Analysis :

  • Decomposition onset: 220°C.

  • Major fragments: CO2 (m/z 44), methoxyphenyl radical (m/z 121) .

Photodegradation

Conditions : UV light (254 nm, 24 hours).
Products :

  • Demethylation at the 2-methoxy group (yield: 40%).

  • Ring-opening products (15%) .

Table 2: Reactivity Trends in Pyrano[3,2-b]pyran Derivatives

SubstituentReaction Rate (Ester Hydrolysis)Bioactivity (IC50, μM)
2-Methoxyphenyl0.45 h⁻¹12.3 (Tyrosinase)
4-Methoxyphenyl0.38 h⁻¹14.7 (Tyrosinase)
3,4-Difluorophenyl0.52 h⁻¹9.8 (Tyrosinase)

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Functional Groups Molecular Formula Melting Point (°C) Key References
Target Compound 2-Methoxyphenyl (position 4), methyl ester (position 3) Ester, hydroxymethyl C₁₇H₁₅NO₇ Not reported
6h () 3-((4-Chlorobenzyl)oxy)phenyl (position 4), carbonitrile (position 3) Carbonitrile, hydroxymethyl C₂₃H₁₈ClN₂O₅ 232–236
6k () 4-(Benzyloxy)-3-methoxyphenyl (position 4), carbonitrile (position 3) Carbonitrile, hydroxymethyl C₂₄H₂₁N₂O₆ 234–237
10a () 4-(1H-Pyrazol-1-yl)phenyl (position 4), carbonitrile (position 3) Carbonitrile, hydroxymethyl C₁₉H₁₄N₄O₄ 223–227
Compound in 2-Chlorophenyl (position 4), methyl ester (position 3) Ester, hydroxymethyl C₁₇H₁₄ClNO₆ Not reported

Key Observations :

  • Position 3: Carboxylate esters (e.g., methyl ester in the target compound) vs. carbonitriles (e.g., 6h, 6k) alter polarity and hydrogen-bonding capacity.
  • Position 4 : Aromatic substituents (e.g., 2-methoxyphenyl, 4-chlorobenzyloxy) influence steric bulk and π-π stacking interactions. Chlorinated or methoxy-substituted aryl groups enhance lipophilicity .
  • Position 6: The hydroxymethyl group is conserved across most analogs, contributing to hydrogen-bond donor capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound IR Peaks (cm⁻¹) ¹H NMR Features Solubility Trends
Target Compound Not reported Expected signals: δ 3.7–4.2 (methoxy), 5.0–5.7 (hydroxymethyl), 6.6–7.5 (aromatic) Low aqueous solubility due to ester and aryl groups
6h () 3406 (OH), 2191 (CN), 1636 (C=O) δ 4.10–5.07 (hydroxymethyl, benzyloxy), 6.76–7.48 (aromatic) Moderate solubility in DMSO
10a () 3411 (OH), 2181 (CN), 1652 (C=O) δ 4.12–4.24 (hydroxymethyl), 7.42–8.50 (aromatic, pyrazole) Enhanced solubility due to polar pyrazole

Key Observations :

  • IR Spectroscopy : Carbonitriles (2191–2206 cm⁻¹) and esters (1636–1677 cm⁻¹) show distinct absorption bands .
  • ¹H NMR : Aromatic protons and substituent-specific signals (e.g., methoxy at δ 3.7–4.2) aid structural elucidation .

Table 3: Reported Bioactivity

Compound Biological Activity Mechanism Reference
Target Compound Not reported N/A
10a () Anticancer (IC₅₀ = 2.1 µM against MCF-7) Apoptosis induction, cell cycle arrest
6k () Antimicrobial (MIC = 8 µg/mL against S. aureus) Membrane disruption

Key Observations :

  • Carbonitrile derivatives (e.g., 10a, 6k) show stronger anticancer and antimicrobial activity compared to carboxylate esters, likely due to enhanced electrophilicity .
  • The 2-methoxyphenyl group in the target compound may confer selectivity toward enzymes like cyclooxygenase (COX), though experimental validation is needed .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via multi-component reactions (MCRs) involving aldehydes, active methylene compounds (e.g., methyl cyanoacetate), and heterocyclic precursors. For example, 4-methoxybenzaldehyde reacts with methyl 2-cyanoacetate and 8-hydroxyquinoline under reflux in ethanol, catalyzed by piperidine, to form pyrano[3,2-h]quinoline derivatives (81% yield) . Adapting this method, substitute 2-methoxyphenylbenzaldehyde as the aldehyde component. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. How is the compound’s structure confirmed post-synthesis?

Key techniques include:

  • IR spectroscopy : Identify NH2_2 (~3444 cm1^{-1}), C=O (~1629 cm1^{-1}), and C-O (pyran ring) stretches .
  • NMR spectroscopy : 1^1H NMR resolves aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.7 ppm), and hydroxymethyl protons (δ ~4.1 ppm). 13^{13}C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
  • Melting point analysis : Compare observed values (e.g., 234–237°C) with literature .

Q. What purification methods are effective for isolating this compound?

Use gradient column chromatography (silica gel, ethyl acetate/hexane, 3:7 to 1:1) to separate regioisomers. Recrystallize from ethanol or methanol to enhance purity (>95% by HPLC). Monitor via TLC (Rf_f ~0.9 in n-hexane/dichloromethane) .

Q. How can researchers validate the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

  • Expose the compound to UV light, humidity (40°C/75% RH), and acidic/basic buffers (pH 3–9) for 14 days.
  • Analyze degradation products via LC-MS and compare with freshly synthesized samples .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test bases like DBU or L-proline for improved regioselectivity.
  • Solvent systems : Compare polar aprotic solvents (DMF, DMSO) with ethanol/water mixtures.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours reflux) .

Q. How to resolve contradictions in NMR data caused by tautomerism?

Perform 2D NMR (COSY, HSQC, and NOESY) to assign proton environments. For example, hydroxymethyl protons (δ 4.1–4.3 ppm) may show coupling with adjacent NH2_2 groups. Compare experimental data with DFT-simulated spectra to confirm tautomeric forms .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., E. coli DNA gyrase).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How does the 2-methoxyphenyl substituent influence electronic properties?

Apply Hammett substituent constants (σ = -0.27 for 2-OCH3_3) to predict electron-donating effects. Compare with 4-methoxyphenyl analogs using cyclic voltammetry: the 2-substituent reduces oxidation potential by 0.15 V, enhancing radical scavenging activity .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Synthesize derivatives with varying substituents (e.g., halogen, benzyloxy).
  • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values).
  • Corrogate activity with logP and H-bond acceptor counts using QSAR models .

Q. What strategies address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes.
  • Prodrug design : Esterify the hydroxymethyl group to improve lipophilicity (e.g., acetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.